![molecular formula C20H17ClN2O4S B2957849 (6-Chloro-4-(phenylsulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1110976-72-1](/img/structure/B2957849.png)
(6-Chloro-4-(phenylsulfonyl)quinolin-3-yl)(morpholino)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. They are effective against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring . This compound could be used to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties.
Anticancer Research
The quinoline nucleus is present in many compounds with anticancer activity. Modifications of quinoline derivatives have led to new structural prototypes that show promise in anticancer research . This particular compound could be part of studies aiming to synthesize and investigate new molecules with enhanced anticancer properties.
Antimalarial Applications
Quinolines exhibit significant antimalarial activities. They are used extensively in the treatment of malaria, and research continues to develop new quinoline-based antimalarial drugs . The compound may contribute to the synthesis of more effective antimalarial medications.
Antidepressant and Anticonvulsant Effects
Research has indicated that quinoline derivatives can have antidepressant and anticonvulsant effects. This makes them potential candidates for the development of new treatments for depression and epilepsy .
Antiviral Properties
Quinoline derivatives have shown antiviral activities, including against HIV. They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound could be explored for its potential antiviral applications.
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of quinoline derivatives make them useful in the treatment of inflammatory diseases and in the prevention of oxidative stress-related damage . This compound could be investigated for its efficacy in these areas.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-14-6-7-18-16(12-14)19(28(25,26)15-4-2-1-3-5-15)17(13-22-18)20(24)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWZKNASQQZDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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